molecular formula C10H11NO3 B1280366 Benzyl (2-oxoethyl)carbamate CAS No. 67561-03-9

Benzyl (2-oxoethyl)carbamate

Cat. No. B1280366
CAS RN: 67561-03-9
M. Wt: 193.2 g/mol
InChI Key: QSNONXQMKXTNQH-UHFFFAOYSA-N
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Patent
US07902221B2

Procedure details

To a stirred solution of (2-hydroxyethyl)-carbamic acid benzyl ester (1.0 g, 5.1 mmol) and N,N-diisopropylethylamine (1.78 mL, 10.2 mmol) in dichloromethane (15 mL) was added a solution of sulfur trioxide-pyridine complex (1.63 g, 10.2 mmol) in dimethyl sulfoxide (15 mL) at −20° C. After 1 h, the reaction was warmed to room temperature, diluted with dichloromethane (50 mL) and washed with 1.0 N HCl (50 mL) and brine. The organics were separated, dried with anhydrous sodium sulfate, filtered, and concentrated. The crude material was purified by silica gel chromatography, eluting with ethyl acetate in hexanes (0% to 80% gradient) to give the title product (810 mg, 82%). 1H NMR (CDCl3, 300 MHz) δ (ppm): 9.5 (s, 1H) 7.4-7.2 (m, 5H), 5.1 (s, 2H), 3.9 (d, J=5.8 Hz, 2H), 2.9-3.3 (br, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:14])[NH:10][CH2:11][CH2:12][OH:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)C(C)C)(C)C>ClCCl.CS(C)=O>[CH2:1]([O:8][C:9](=[O:14])[NH:10][CH2:11][CH:12]=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCCO)=O
Name
Quantity
1.78 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1.0 N HCl (50 mL) and brine
CUSTOM
Type
CUSTOM
Details
The organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate in hexanes (0% to 80% gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NCC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.